molecular formula C19H23ClN2O B5844005 1-(3-chlorophenyl)-4-[(4-ethoxyphenyl)methyl]piperazine

1-(3-chlorophenyl)-4-[(4-ethoxyphenyl)methyl]piperazine

Cat. No.: B5844005
M. Wt: 330.8 g/mol
InChI Key: GGDBHSCTQFHCKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-chlorophenyl)-4-[(4-ethoxyphenyl)methyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their diverse pharmacological properties and are often used in medicinal chemistry for the development of therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorophenyl)-4-[(4-ethoxyphenyl)methyl]piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chlorophenylamine and 4-ethoxybenzyl chloride as the primary starting materials.

    Formation of Intermediate: The 3-chlorophenylamine is reacted with piperazine under controlled conditions to form an intermediate compound.

    Final Product Formation: The intermediate compound is then reacted with 4-ethoxybenzyl chloride to yield the final product, this compound.

Reaction Conditions

    Solvent: Common solvents used in the synthesis include ethanol or methanol.

    Temperature: The reactions are typically carried out at elevated temperatures, ranging from 60°C to 100°C.

    Catalysts: Catalysts such as potassium carbonate or sodium hydroxide may be used to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain a high yield of the compound.

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorophenyl)-4-[(4-ethoxyphenyl)methyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

    Oxidation: Oxidation of the compound can lead to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction can yield amines or alcohols.

    Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-chlorophenyl)-4-[(4-ethoxyphenyl)methyl]piperazine has several scientific research applications, including:

    Medicinal Chemistry: It is used in the development of potential therapeutic agents for various diseases.

    Biological Studies: The compound is studied for its interactions with biological targets, such as receptors and enzymes.

    Pharmacological Research: It is investigated for its pharmacokinetic and pharmacodynamic properties.

    Industrial Applications: The compound is used as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-4-[(4-ethoxyphenyl)methyl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(3-chlorophenyl)piperazine: A simpler derivative with similar pharmacological properties.

    4-[(4-ethoxyphenyl)methyl]piperazine: Another derivative with potential therapeutic applications.

Uniqueness

1-(3-chlorophenyl)-4-[(4-ethoxyphenyl)methyl]piperazine is unique due to the presence of both the 3-chlorophenyl and 4-ethoxyphenyl groups, which contribute to its distinct chemical and pharmacological properties. This combination of functional groups allows for diverse interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(3-chlorophenyl)-4-[(4-ethoxyphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2O/c1-2-23-19-8-6-16(7-9-19)15-21-10-12-22(13-11-21)18-5-3-4-17(20)14-18/h3-9,14H,2,10-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGDBHSCTQFHCKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CN2CCN(CC2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.